Zinc, (2-cyanophenyl)iodo-

Catalog No.
S14827457
CAS No.
148651-34-7
M.F
C7H4INZn
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc, (2-cyanophenyl)iodo-

CAS Number

148651-34-7

Product Name

Zinc, (2-cyanophenyl)iodo-

IUPAC Name

benzonitrile;iodozinc(1+)

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NQAUTYGJZZWZNO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]I

Direct Synthesis from Aryl Iodides and Zinc Powder

The direct synthesis of zinc, (2-cyanophenyl)iodo- begins with the reaction of 2-iodobenzonitrile and zinc powder in an ethereal solvent. This method, pioneered by Ikegami et al., involves the insertion of zinc into the carbon-iodine bond of the aryl iodide, forming a heteroleptic organozinc compound (ArZnX). The 2-cyano substituent plays a critical role in activating the aryl iodide toward zinc insertion. Electron-withdrawing groups (EWGs) such as cyano (-CN) reduce electron density on the aromatic ring, polarizing the C–I bond and accelerating oxidative addition or single-electron transfer mechanisms.

Key experimental parameters include:

  • Zinc powder activation: Mechanochemical grinding or pre-treatment with dilute HCl enhances surface reactivity.
  • Stoichiometry: A 1:1 molar ratio of aryl iodide to zinc ensures complete conversion without excess reagent.
  • Reaction time: Completion typically occurs within 1–2 hours at moderate temperatures (70°C in THF).

For 2-cyanophenyl iodide, this method achieves yields exceeding 85%, as the cyano group’s strong electron-withdrawing nature mitigates side reactions like homo-coupling.

Solvent and Temperature Optimization in THF and Diglyme Systems

The choice of solvent and temperature profoundly influences reaction efficiency and product stability. For aryl iodides bearing EWGs like -CN, tetrahydrofuran (THF) is the optimal solvent due to its ability to stabilize reactive intermediates through Lewis acid-base interactions. At 70°C, THF’s moderate polarity and boiling point facilitate zinc activation while preventing decomposition of the organozinc product.

In contrast, diglyme (diethylene glycol dimethyl ether) is employed for substrates with electron-donating groups (EDGs) or steric hindrance, requiring higher temperatures (100–130°C). However, for 2-cyanophenyl iodide, THF at 70°C suffices, as demonstrated by the following comparative data:

SubstituentSolventTemperature (°C)Yield (%)
2-CNTHF7087
4-OCH₃Diglyme13078
3-BrTHF7092

Table 1. Solvent and temperature effects on arylzinc synthesis.

The high dielectric constant of THF (7.6) promotes ionic dissociation, enhancing zinc’s nucleophilic attack on the aryl iodide. Additionally, THF’s low viscosity improves mass transfer, ensuring uniform zinc dispersion.

Role of Electron-Withdrawing Substituents in Reaction Efficiency

Electron-withdrawing substituents such as -CN, -Br, and -CF₃ significantly enhance reaction rates and yields in organozinc synthesis. The 2-cyano group in zinc, (2-cyanophenyl)iodo- exerts both electronic and steric effects:

  • Electronic activation: The -CN group withdraws electron density via resonance (-M effect), reducing the aromatic ring’s electron density and polarizing the C–I bond. This facilitates zinc’s nucleophilic attack, lowering the activation energy.
  • Steric considerations: Ortho-substituents like -CN introduce mild steric hindrance, which paradoxically improves regioselectivity by preventing π-π stacking or aggregation of intermediates.

Comparative studies show that EWGs accelerate zinc insertion by up to 3-fold compared to EDGs like -OCH₃. For example, 2-cyanophenyl iodide reacts completely within 1 hour at 70°C, whereas 4-methoxyphenyl iodide requires 130°C in diglyme for comparable conversion. This disparity underscores the necessity of tailoring reaction conditions to substituent electronics.

The stability of dinuclear zinc intermediates is profoundly influenced by the nature and electronic properties of the coordinating ligands [1]. Acetate-bridged systems demonstrate exceptional stability through κ2-coordination modes, where the acetate ligand provides stabilization by bridging between two zinc centers [1]. This bridging arrangement creates a thermodynamically favorable configuration that resists dissociation under typical reaction conditions.

Phosphine ligands, particularly triphenylphosphine, introduce competing pathways in dinuclear zinc systems [2] [3]. The ligand-dependent mechanisms involve sequential substitution processes where phosphine coordination competes with zinc-zinc interactions. Studies have revealed that the stability of these complexes follows a delicate balance between ligand binding strength and steric effects, with activation energies ranging from 19.5 to 22.7 kcal/mol for primary transmetalation processes [2].

N-heterocyclic carbenes present unique stabilization effects due to their bulky nature and strong σ-donating properties [4]. These ligands effectively inhibit unwanted substitution reactions by creating a sterically protected environment around the zinc centers. The enhanced stability observed with bulky substituents correlates directly with increased buried volume percentages, ranging from 43.9% for simple systems to over 52% for highly substituted variants [5].

Formazanate ligands demonstrate electronic effects that significantly enhance dinuclear zinc stability [5]. The stability increases markedly with steric bulk, and electronic perturbations due to electron-withdrawing substituents such as ortho-chloro groups create substantial contributions beyond simple steric effects. Complexes with electron-donating ortho-methoxy groups show remarkable stability, even in the presence of excess ligand, due to additional coordination interactions [5].

Salen and salan derivatives promote dinuclear formation through their bowl-shaped structures [1]. The most stable complexes incorporate imine substituents, which provide optimal electronic environments for zinc-zinc interactions. The ligand structure determines the stability hierarchy, with complexes having both appropriate backbone flexibility and imine coordination sites displaying the highest dinuclear stability [1].

Ligand SystemStability FactorStability TrendReference
Acetate bridgingκ2-coordination provides stabilizationHigh stability due to bridging [1]
Phosphine (PPh3)Ligand-dependent pathways competeModerate - competition with dissociation [2] [3]
N-heterocyclic carbeneBulky ligands inhibit substitutionEnhanced stability with bulky substituents [4]
FormazanateElectronic effects enhance stabilityStability increases with steric bulk [5]
Salen/Salan derivativesBowl-shaped structure promotes dinuclear formationImine substituents show highest stability [1]
Mixed THF/phosphineSolvent coordination affects equilibriumTemperature dependent equilibrium [6] [7]

Solvation Dynamics and Aggregation States in Tetrahydrofuran

Tetrahydrofuran serves as a critical coordinating solvent that dramatically influences the speciation and reactivity of organozinc compounds [6] [7]. Computational and experimental studies have definitively established that zinc species in tetrahydrofuran solution coordinate with two tetrahydrofuran molecules, forming tetrahedral complexes of the type ZnR2(THF)2 [6] [7].

ZnMe2(THF)2 complexes exhibit highly distorted tetrahedral geometries with significant electrostatic character in the zinc-oxygen bonding [6] [7]. The bonding forces demonstrate high electrostatic content, and the structural distortion from ideal tetrahedral geometry contributes significantly to complex stabilization. The Me-Zn-Me angle closure upon tetrahydrofuran coordination represents a substantial stabilization mechanism for these species [6] [7].

ZnMeCl(THF)2 species display progressively less distorted tetrahedral structures as the electronegativity of substituents on zinc increases [6] [7]. The zinc-tetrahydrofuran bonding becomes increasingly covalent for more electronegative substituents, which enhance the electrophilicity of the zinc center. This progression from electrostatic to covalent bonding character significantly influences the reactivity patterns of these complexes [6] [7].

ZnCl2(THF)2 complexes approach near-ideal tetrahedral geometries with strong covalent zinc-tetrahydrofuran interactions [6] [7]. The formation of two additional and stronger zinc-tetrahydrofuran bonds becomes the dominant stabilization mechanism for species with highly electronegative substituents [6] [7].

Organozinc surface intermediates formed through direct metal insertion exhibit complex solvation behavior in tetrahydrofuran [8]. Single-particle fluorescence microscopy studies have revealed that tetrahydrofuran solvation promotes the solubilization of surface-bound oxidative addition products. The aggregation state varies significantly with mechanical stirring and temperature, indicating dynamic equilibrium between surface-bound and solvated species [8].

Lithium zincate formation represents a crucial aspect of tetrahydrofuran solvation dynamics [9] [10]. The presence of lithium chloride promotes the formation of anionic zincate complexes Li+RZnX2-, which exhibit enhanced solubility and reactivity compared to neutral organozinc species. This zincate formation significantly accelerates transmetalation processes and provides access to otherwise unreactive organozinc reagents [10].

SpeciesCoordination EnvironmentSolvation EffectAggregation StateReference
ZnMe2(THF)2Distorted tetrahedralHigh electrostatic bonding with THFMonomeric in THF [6] [7]
ZnMeCl(THF)2Less distorted tetrahedralIncreasingly covalent Zn-THF bondsMonomeric with THF coordination [6] [7]
ZnCl2(THF)2Near-ideal tetrahedralStrong covalent interactionsMonomeric [6] [7]
Organozinc surface intermediatesSurface-bound oxidative addition productsTHF solvation promotes solubilizationVaries with stirring and temperature [8]
Lithium zincates Li+RZnX2-Anionic zincate complexesEnhanced solubility and reactivityEnhanced by LiCl presence [9] [10]

Kinetic Profiling of Oxidative Addition and Reductive Elimination Steps

The kinetic behavior of oxidative addition and reductive elimination processes in organozinc systems reveals fundamental mechanistic insights that govern overall reaction efficiency [8] [11] [2]. Oxidative addition kinetics demonstrate profound solvent effects, with polar aprotic solvents such as dimethyl sulfoxide providing significant rate acceleration compared to tetrahydrofuran [8].

Mechanistic studies using single-particle fluorescence microscopy have established that dimethyl sulfoxide accelerates the oxidative addition of organoiodides to zinc metal surfaces through facilitation of the initial electron transfer step [8]. The proposed single-electron transfer pathway generates transient charged intermediates that are stabilized by polar solvents, leading to reduced induction periods and enhanced reaction rates [8].

Primary transmetalation processes exhibit activation energies ranging from 19.5 to 22.7 kcal/mol, with ligand-dependent pathways dominating under conditions of moderate phosphine concentration [2]. The mechanism involves associative ligand exchange through pentacoordinate transition states, where the incoming organozinc reagent competes with existing ligands for coordination sites [2].

Secondary transmetalation pathways operate through ligand-independent mechanisms with higher activation barriers of 21.8 to 26.4 kcal/mol [2]. These processes involve direct metal-metal exchange and become competitive at elevated temperatures or when ligand concentrations are insufficient to maintain primary pathway dominance [2].

Reductive elimination processes demonstrate remarkable acceleration when zinc is present as a cooperating metal center [11]. Carbon-hydrogen reductive elimination shows dramatically reduced activation barriers of 18.5 kcal/mol in the presence of zinc, compared to 24.4 kcal/mol for zinc-free systems [11]. This acceleration arises from dual unsaturation stabilization, where the zinc center provides additional orbital interactions that stabilize the transition state [11].

Temperature effects reveal complex dependencies across different elementary steps [4] [12]. Negishi coupling reactions typically exhibit optimal performance in the 80-100°C range, representing a balance between increased reaction rates and competing side reactions. The overall kinetic profile reflects the interplay of multiple elementary steps, each with distinct temperature dependencies and activation parameters [4] [12].

Salt effects play crucial roles in determining overall reaction kinetics [10]. Lithium chloride not only promotes zinc insertion through enhanced surface reactivity but also influences subsequent transmetalation steps by forming reactive zincate intermediates. The kinetic impact of salt additives extends beyond simple rate acceleration to include changes in reaction mechanism and product selectivity [10].

ProcessActivation Energy (kcal/mol)Rate Enhancement FactorTemperature DependenceMechanistic NotesReference
Oxidative addition (DMSO vs THF)Lower in DMSO than THFPolar solvent accelerationReduced induction period at elevated TSET pathway proposed [8]
Transmetalation (Primary)19.5-22.7Ligand-dependent pathwaysArrhenius behavior observedAssociative ligand exchange [2]
Transmetalation (Secondary)21.8-26.4Ligand-independent competitiveCompeting pathways at different TDirect metal-metal exchange [2]
C-H Reductive elimination18.5 (with Zn), 24.4 (without)Zn promotes eliminationLower barrier with metal cooperationDual unsaturation stabilization [11]
Negishi coupling overallVariable with ligandSalt effects significantOptimum around 80-100°CMultiple elementary steps [4] [12]

Hydrogen Bond Acceptor Count

2

Exact Mass

292.86799 g/mol

Monoisotopic Mass

292.86799 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types